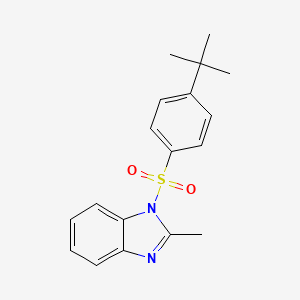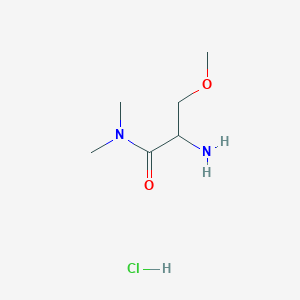
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCPA, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. CCPA belongs to the class of pyrimidine derivatives and has been identified as a potent and selective A1 adenosine receptor agonist.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the activation of A1 adenosine receptors, which are G protein-coupled receptors that are widely expressed in the body. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways, resulting in a wide range of biological effects.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmission, and inflammation. N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to reduce blood pressure, heart rate, and myocardial oxygen consumption, making it a potential therapeutic agent for the treatment of cardiovascular diseases. N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and promoting neuronal survival in various neurological disorders. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency for A1 adenosine receptors, allowing for the specific activation of this receptor subtype. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a long half-life, allowing for sustained activation of A1 adenosine receptors. However, N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has several limitations for lab experiments, including its limited solubility in aqueous solutions, requiring the use of organic solvents for its administration.
Orientations Futures
There are several future directions for the study of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, including the development of novel analogs with improved pharmacokinetic properties and the identification of new therapeutic applications for this compound. Additionally, the development of new methods for the synthesis of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide and its analogs may allow for the production of larger quantities of these compounds, facilitating their use in preclinical and clinical studies. Finally, the identification of new signaling pathways and molecular targets for N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide may provide new insights into the biological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with cyclopropylamine to form N-(5-chloro-2-methoxyphenyl)cyclopropylamine. This intermediate is then reacted with ethyl cyanoacetate to form N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide, which is then hydrolyzed to form N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. A1 adenosine receptors are widely distributed in the body and play a critical role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to selectively activate A1 adenosine receptors, resulting in a wide range of biological effects.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14-5-4-10(16)6-12(14)19-15(20)13-7-11(9-2-3-9)17-8-18-13/h4-9H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJWHNMZISRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2560957.png)
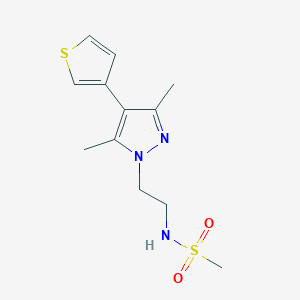

![4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine](/img/structure/B2560963.png)
![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)

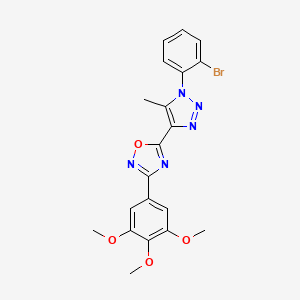
![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)
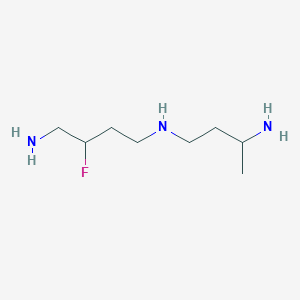
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)
